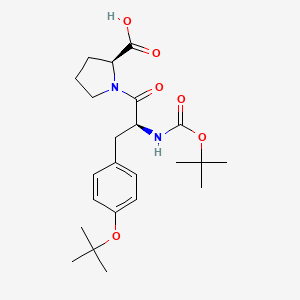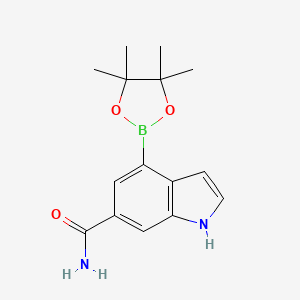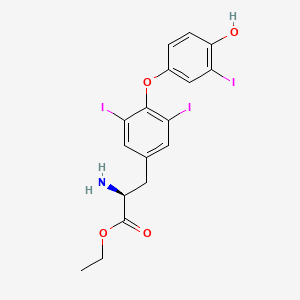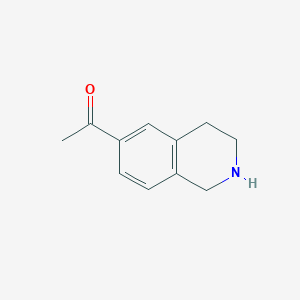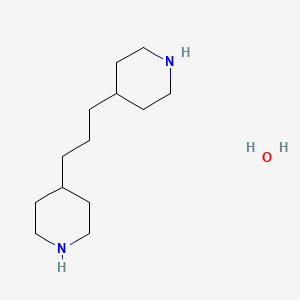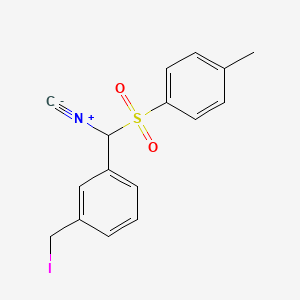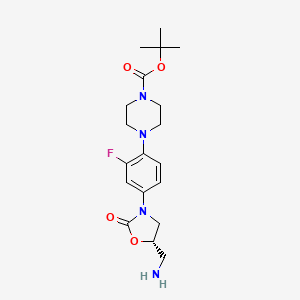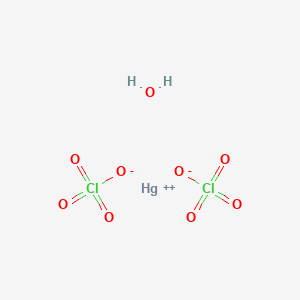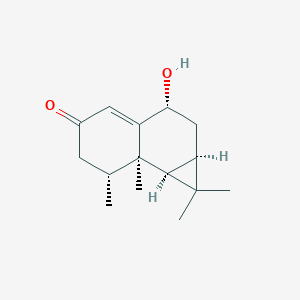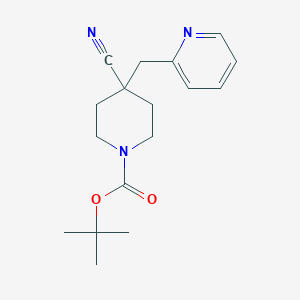
1-Boc-4-cyano-4-(2-pyridinylmethyl)-piperidine
Descripción general
Descripción
1-Boc-4-cyano-4-(2-pyridinylmethyl)-piperidine is a chemical compound with the molecular formula C17H23N3O2 It is a piperidine derivative that features a cyano group and a pyridinylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-cyano-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate, which is then reacted with pyridin-2-ylmethyl chloride in the presence of a base to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Boc-4-cyano-4-(2-pyridinylmethyl)-piperidine can undergo various types of chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and substituted piperidines, depending on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
1-Boc-4-cyano-4-(2-pyridinylmethyl)-piperidine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-cyano-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group and pyridinylmethyl group can interact with enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 4-cyanopiperidine-1-carboxylate: Similar structure but lacks the pyridinylmethyl group.
N-Boc-piperidine-4-carbonitrile: Another piperidine derivative with a cyano group but different protecting groups.
Uniqueness
1-Boc-4-cyano-4-(2-pyridinylmethyl)-piperidine is unique due to the presence of both the cyano group and the pyridinylmethyl group, which confer specific chemical properties and potential biological activities that are not found in similar compounds.
Propiedades
Fórmula molecular |
C17H23N3O2 |
|---|---|
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
tert-butyl 4-cyano-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H23N3O2/c1-16(2,3)22-15(21)20-10-7-17(13-18,8-11-20)12-14-6-4-5-9-19-14/h4-6,9H,7-8,10-12H2,1-3H3 |
Clave InChI |
PMPCDCLLGNAWBQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=N2)C#N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
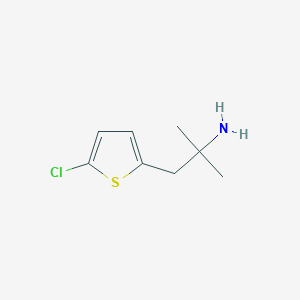
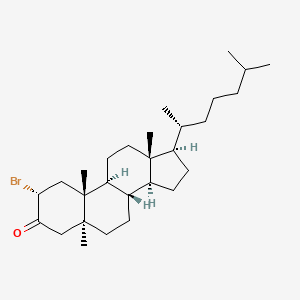
![5-{2,5-Bis[2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene]cyclopentylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1508621.png)
